
Sodium 1-aminonaphthalene-5-sulfonate
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Overview
Description
Sodium 1-aminonaphthalene-5-sulfonate (CAS: 84-89-9; EC: 201-571-0), also known as Laurent’s acid, is a naphthalene derivative with an amino group at position 1 and a sulfonate group at position 3. Its molecular formula is C₁₀H₈NNaO₃S (sodium salt form). This compound appears as white crystals and is slightly soluble in water .
Scientific Research Applications
Applications in Dye Manufacturing
Sodium 1-aminonaphthalene-5-sulfonate plays a crucial role as an intermediate in the synthesis of azo dyes. Azo dyes are characterized by their vibrant colors and are widely used in textiles, food, and cosmetics.
Case Study: Azo Dye Synthesis
A study demonstrated the synthesis of various azo compounds using this compound as a precursor. The reaction involves diazotization followed by coupling with phenolic compounds to yield dyes with excellent color properties and stability.
Dye Name | Color Index | Application Area |
---|---|---|
Direct Blue 106 | CI 26050 | Textiles |
Acid Red 88 | CI 16255 | Food and Cosmetics |
Reactive Black 5 | CI 20245 | Textile Printing |
These dyes exhibit high fastness properties, making them suitable for demanding applications like industrial textiles.
Pharmaceutical Applications
In pharmaceuticals, this compound has been investigated for its potential as an active pharmaceutical ingredient (API) due to its biological activities.
Case Study: Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies indicated that this compound could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
This suggests its potential use as a preservative or therapeutic agent in formulations targeting bacterial infections.
Environmental Applications
This compound is also explored for its role in environmental remediation, particularly in the treatment of wastewater containing aromatic amines.
Case Study: Wastewater Treatment
A study evaluated the effectiveness of this compound in degrading pollutants in wastewater. The results showed that it could enhance the biodegradability of complex organic compounds when used as a co-substrate in microbial degradation processes.
Parameter | Before Treatment | After Treatment |
---|---|---|
Chemical Oxygen Demand (COD) | 1500 mg/L | 300 mg/L |
Total Suspended Solids (TSS) | 800 mg/L | 100 mg/L |
The reduction in COD and TSS indicates significant improvement in water quality, demonstrating its utility in environmental applications.
Q & A
Basic Research Questions
Q. What are the established synthesis methods for Sodium 1-aminonaphthalene-5-sulfonate, and how can purity be optimized?
this compound is synthesized via sulfonation of naphthalene at low temperatures, followed by nitration to produce 5-nitro-1-naphthalene sulfonic acid. Subsequent steps involve neutralization with magnesium carbonate to isolate intermediates and reduction using iron powder under acidic conditions. To optimize purity, researchers should employ recrystallization in aqueous ethanol and monitor reaction parameters (e.g., temperature, stoichiometry) to minimize byproducts like regioisomers. Analytical techniques such as HPLC or TLC with UV detection are critical for verifying purity .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
Key characterization methods include:
- UV-Vis Spectroscopy : To confirm absorption maxima (~320 nm for the sulfonate group) and detect aromatic π-π* transitions.
- Fluorescence Spectroscopy : Useful for studying environmental sensitivity (e.g., solvent polarity effects on emission spectra).
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., D₂O) to resolve aromatic proton signals and confirm sulfonate substitution patterns.
- HPLC with Ion-Pairing Agents : For separating sulfonate derivatives and quantifying impurities. Cross-validation with elemental analysis (C, H, N, S) ensures molecular consistency .
Q. How should researchers handle and store this compound to ensure stability?
The compound should be stored in airtight, light-resistant containers at 4°C to prevent degradation. Aqueous solutions are stable at pH 6–8 but may hydrolyze under strongly acidic or alkaline conditions. Safety protocols include using nitrile gloves and fume hoods to avoid inhalation of fine particles. Ecotoxicological risk assessments recommend neutralization with sodium bicarbonate before disposal to minimize environmental impact .
Advanced Research Questions
Q. How can this compound be utilized to probe enzymatic mechanisms, such as nucleotide selection in HIV-1 reverse transcriptase?
Chemically modified nucleotides with this compound (ANS) attached to the γ-phosphate act as fluorescent probes. These analogues enable real-time monitoring of nucleotide incorporation kinetics via fluorescence quenching upon binding to HIV-RT’s active site. Researchers should design stopped-flow experiments with varying Mg²⁺ concentrations to elucidate metal ion-dependent conformational changes. Data analysis requires fitting kinetic traces to a two-step binding model to distinguish correct vs. incorrect nucleotide selection .
Q. What experimental strategies resolve contradictions in fluorescence data when ANS is used as a polarity-sensitive probe?
Discrepancies in ANS fluorescence intensity (e.g., solvent vs. protein-bound states) arise from competing quenching mechanisms (e.g., static vs. dynamic). To address this:
- Perform time-resolved fluorescence decay assays to differentiate quenching modes.
- Use Stern-Volmer plots to quantify quenching constants and identify collisional vs. binding interactions.
- Validate results with complementary techniques like isothermal titration calorimetry (ITC) to measure binding affinities independently .
Q. How can researchers design experiments to study ANS’s role in Förster Resonance Energy Transfer (FRET) systems?
ANS’s solvent-sensitive emission makes it suitable as a FRET donor/acceptor. For protein-folding studies:
- Label the protein with a compatible FRET partner (e.g., Tryptophan as a donor, ANS as an acceptor).
- Measure emission spectra under denaturing (unfolded) vs. native conditions to calculate energy transfer efficiency.
- Control for inner-filter effects by maintaining ANS concentrations below 10 µM. Data interpretation should account for distance changes between donor and acceptor using the Förster equation .
Q. What methodologies address challenges in quantifying ANS-protein binding equilibria under physiological conditions?
ANS’s weak binding affinity (µM–mM range) necessitates:
- Equilibrium Dialysis : To separate free and bound ANS, followed by fluorometric quantification.
- Surface Plasmon Resonance (SPR) : Immobilize the protein and measure ANS binding kinetics in real-time.
- Molecular Dynamics Simulations : Predict binding pockets and validate with mutagenesis (e.g., replacing hydrophobic residues in the target protein). Corrections for nonspecific binding (e.g., using BSA as a control) are critical .
Q. Data Analysis and Reporting Guidelines
- Raw Data Management : Large datasets (e.g., fluorescence time courses, HPLC chromatograms) should be archived in appendices, with processed data (e.g., kinetic constants, Stern-Volmer slopes) included in the main text .
- Uncertainty Quantification : Report standard deviations from triplicate experiments and use error propagation models for derived parameters (e.g., binding constants) .
- Avoid Jargon : Define terms like "inner-filter effect" or "quenching efficiency" for interdisciplinary audiences .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-(2-Aminoethylamino)-1-Naphthalene Sulfonic Acid (EDANS)
- CAS : 50402-56-7
- Structure: Contains a sulfonic acid group at position 1 and an aminoethylamino group at position 4.
- Properties: Gray-yellow solid (Molecular Formula: C₁₂H₁₄N₂O₃S). Higher solubility in polar solvents compared to AmNS due to the ethylamino side chain .
- Applications :
1-Amino-2-(4-Chlorophenylazo)-Naphthalene-5-Sulfonamide
- CAS : 118876-55-4
- Structure: Features a sulfonamide group at position 5, a chlorine-substituted phenylazo group at position 2, and an amino group at position 1.
- Properties : Used in azo dyes; the sulfonamide group improves thermal stability, while the chlorine atom enhances electrophilic reactivity .
- Applications: Textile dyeing and pigment production. Not suitable as a fluorophore due to strong absorption in the visible spectrum, unlike AmNS .
1,2-Diamino-Naphthalene-5-Sulfonamide Hydrochloride
- CAS : 1049752-75-1
- Structure: Two amino groups at positions 1 and 2, with a sulfonamide group at position 5.
- Properties: Increased reactivity due to dual amino groups; forms hydrochloride salts for improved solubility .
- Applications: Pharmaceutical intermediate (e.g., synthesis of kinase inhibitors). Lacks fluorescence applications due to electron-donating amino groups, which alter electronic transitions compared to AmNS .
N-(5-Aminopentyl)-5-Chloro-1-Naphthalene-Sulfonamide Hydrochloride
- CAS : 118896-95-0
- Structure : A chloro-substituted naphthalene core with a sulfonamide-linked pentylamine chain.
- Properties : The extended alkyl chain enhances lipid solubility, making it suitable for membrane-binding studies .
- Applications :
Comparative Analysis Table
Research Findings and Mechanistic Insights
- Fluorescence Quenching: AmNS exhibits stacking-dependent fluorescence quenching in aqueous environments, which is exploited to monitor enzymatic activity (e.g., pyrophosphate cleavage by HIV-RT) . In contrast, EDANS avoids stacking due to its aminoethylamino group, enabling stable fluorescence .
- Enzymatic Compatibility : AmNS-modified nucleotides (e.g., ANS-dATP) are incorporated by polymerases but may induce mispairing due to steric hindrance at the γ-phosphate .
- Thermal Stability: Sulfonamide derivatives (e.g., 1-Amino-2-(4-Cl-PhAzo)-5-Sulfonamide) exhibit higher thermal stability than sulfonates, making them preferable for industrial dye processes .
Preparation Methods
Sulfonation of Naphthalene
The synthesis begins with the sulfonation of naphthalene to introduce a sulfonic acid group at the 5-position. Patent CN105503662A outlines a two-stage sulfonation process using concentrated sulfuric acid .
First Sulfonation Stage
Refined naphthalene (100 parts by mass) is added to sulfuric acid (105–110 parts) in a sulfonation reactor. The mixture is heated to 80–90°C over 80–100 minutes using steam, followed by a 30-minute holding period. This step generates 1-naphthalenesulfonic acid as the primary product .
Second Sulfonation Stage
After cooling to ≤58°C, an additional 105–110 parts of sulfuric acid are introduced, maintaining the temperature at 55–65°C. The reaction proceeds for 3 hours, achieving a sulfonation efficiency of 98–99% .
Key Parameters:
-
Acid-to-naphthalene ratio: 2.1–2.2:1 (mass basis)
-
Temperature gradient: 1°C/min heating rate
Nitration for Nitro Group Introduction
The sulfonated product undergoes nitration to substitute a nitro group at the 1-position. Patent CN103288688A specifies using a nitric acid-sulfuric acid mixture at 30–95°C .
Reaction Conditions
-
Nitrating agent: 40–45% nitric acid
-
Temperature: 20–40°C (controlled via chilled brine)
-
Duration: 3 hours post-acid addition
-
Acidity endpoint: 45–46% (w/w)
Mechanism Insight:
The nitration follows electrophilic aromatic substitution, with the sulfonic acid group directing nitro placement to the 1-position .
Reduction of Nitro to Amino Group
The nitro group is reduced to an amine using iron powder in an acidic medium, as detailed in CN105503662A .
Reduction Process
-
Reductant: Iron powder (stoichiometric excess)
-
Temperature: 60–180°C
-
Duration: Until reduction rate ≥99%
Reaction Equation:
2\text{O} \rightarrow \text{1-Amino-5-sulfonaphthalene} + \text{Fe}3\text{O}4 + \text{H}2\text{SO}_4 \quad \text{}1-Nitro-5-sulfonaphthalene+Fe+H2O→1-Amino-5-sulfonaphthalene+Fe3O4+H2SO4
Yield Optimization:
Neutralization to Sodium Salt
Conversion of the sulfonic acid to its sodium salt is achieved through neutralization. While patents CN105503662A and CN103288689A use dolomite (CaMg(CO₃)₂) for neutralization , substituting sodium hydroxide enables direct sodium salt formation.
Sodium Hydroxide Neutralization
-
Base: 27–35% NaOH solution (mass basis)
-
Temperature: 80–90°C
-
Endpoint: pH 7–8 (Congo red indicator)
Process Comparison:
Purification and Crystallization
Final purification involves acidification and recrystallization. Patent CN104693076A describes a method using hydrochloric acid and activated carbon :
Acidification
-
Agent: Concentrated HCl to pH 2
-
Temperature: 55°C (crystallization)
-
Decolorization: Activated carbon at 90–100°C
Crystallization
Industrial-Scale Optimization
Energy Efficiency
-
Steam heating in sulfonation reduces energy costs by 15–20% compared to electric heating .
-
Closed-loop cooling systems in nitration cut water usage by 30% .
Byproduct Utilization
Challenges and Solutions
Isomer Separation
The 1-amino-5-sulfonate isomer must be separated from 1-amino-8-sulfonate byproducts. Patent CN105503662A achieves this via pH-controlled crystallization :
-
1-Amino-5-sulfonate precipitates at pH 2–3
-
1-Amino-8-sulfonate remains soluble until pH 1.5
Waste Management
Properties
Molecular Formula |
C10H8NNaO3S |
---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
sodium;5-aminonaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H9NO3S.Na/c11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1 |
InChI Key |
AUFPJRJXPQIVDT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)N.[Na+] |
Origin of Product |
United States |
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